molecular formula C17H24F2N4OS B12263550 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B12263550
M. Wt: 370.5 g/mol
InChI Key: IJVDHQHCPLYPOW-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound featuring a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common approach includes the reaction of 4,4-difluoropiperidine-1-carbonyl chloride with a piperidine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to its combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24F2N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H24F2N4OS/c1-12-11-14(21-16(20-12)25-2)22-7-3-13(4-8-22)15(24)23-9-5-17(18,19)6-10-23/h11,13H,3-10H2,1-2H3

InChI Key

IJVDHQHCPLYPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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